molecular formula C18H25N3O4 B8722760 tert-butyl 4-(benzamidocarbamoyl)piperidine-1-carboxylate

tert-butyl 4-(benzamidocarbamoyl)piperidine-1-carboxylate

Cat. No.: B8722760
M. Wt: 347.4 g/mol
InChI Key: WNIALHNDSXPSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(benzamidocarbamoyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2-benzoylhydrazino)carbonyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with benzoyl hydrazine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-[(2-benzoylhydrazino)carbonyl]piperidine-1-carboxylate may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(benzamidocarbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carbonyl compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-butyl 4-(benzamidocarbamoyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2-benzoylhydrazino)carbonyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the benzoylhydrazino moiety allows for the formation of hydrogen bonds and other interactions with biological macromolecules, leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-butyl 4-(benzamidocarbamoyl)piperidine-1-carboxylate is unique due to the presence of the benzoylhydrazino group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in scientific research and drug development.

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

tert-butyl 4-(benzamidocarbamoyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H25N3O4/c1-18(2,3)25-17(24)21-11-9-14(10-12-21)16(23)20-19-15(22)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,22)(H,20,23)

InChI Key

WNIALHNDSXPSSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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